N-benzylbenzamidine

Catalog No.
S9033775
CAS No.
M.F
C14H14N2
M. Wt
210.27 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzylbenzamidine

Product Name

N-benzylbenzamidine

IUPAC Name

N'-benzylbenzenecarboximidamide

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C14H14N2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16)

InChI Key

QZARWWZWTPDHPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)N

N-benzylbenzamide is an organic compound with the molecular formula C14H13NOC_{14}H_{13}NO and a molecular weight of 211.26 g/mol. It consists of a benzamide structure where a benzyl group is attached to the nitrogen atom of the amide functional group. The compound typically appears as a white solid, with a melting point ranging from 104 to 107 °C, and it is insoluble in water but soluble in organic solvents such as dichloromethane and ethanol . N-benzylbenzamide is notable for its role as a precursor in various

N-benzylbenzamide can undergo several chemical transformations:

  • Hydrolysis: Under acidic conditions, N-benzylbenzamide can be hydrolyzed to yield benzoic acid and benzylamine. This reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water on the carbonyl carbon .
  • Reduction: The compound can be reduced to dibenzylamine using lithium aluminum hydride, which converts the amide group into an amine .
  • Formation of Quinazolinone Derivatives: N-benzylbenzamide can also participate in reactions leading to the synthesis of quinazolinone derivatives when treated with halogenated compounds like 2-bromo or 2-chloro derivatives .

Recent studies have highlighted the biological significance of N-benzylbenzamide and its derivatives. Notably, certain derivatives have been identified as potent inhibitors of tubulin polymerization, demonstrating promising antitumor activities. These compounds have been designed to target specific sites on tubulin, which is crucial for cancer cell division . The structural modifications in these derivatives have led to enhanced efficacy against various cancer cell lines.

N-benzylbenzamide can be synthesized through several methods:

  • Direct Reaction: One common method involves the reaction between benzoic acid and benzylamine in the presence of a coupling agent such as triphenylphosphine and iodine. This method provides good yields and is straightforward for laboratory synthesis .
  • Alternative Approaches: Other methods include using various coupling strategies involving different reagents that facilitate the formation of the amide bond, often monitored by thin-layer chromatography for purity assessment .

N-benzylbenzamide has several applications:

  • Pharmaceuticals: Its derivatives are being explored as potential anticancer agents due to their ability to inhibit tubulin polymerization.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis, particularly in creating more complex molecules used in medicinal chemistry.
  • Research: N-benzylbenzamide and its analogs are utilized in studies investigating their biological properties and mechanisms of action against cancer cells.

Studies investigating N-benzylbenzamide's interactions have focused on its binding affinity to target proteins involved in cancer progression. For instance, its derivatives have been shown to effectively bind to tubulin, disrupting microtubule dynamics essential for mitosis in cancer cells. Such interactions are crucial for understanding how modifications to the N-benzylbenzamide structure can enhance or reduce biological activity .

Several compounds share structural similarities with N-benzylbenzamide, each possessing unique properties and applications:

Compound NameStructure TypeKey Characteristics
BenzamideAmideBasic structure without substitution on nitrogen.
N-phenylbenzamideAmideContains a phenyl group instead of a benzyl group.
N,N-dibenzylamineAmineTwo benzyl groups attached to nitrogen; stronger base.
BenzylacetamideAmideAcetamide structure; used in analgesics.
2-Bromo-N-benzylbenzamideHalogenated amidePrecursor for quinazolinone synthesis; reactive site.

N-benzylbenzamide is unique due to its specific combination of benzene rings and amide functionality, which contributes to its distinct biological activity compared to other similar compounds.

By examining these aspects, it becomes clear that N-benzylbenzamide is not only significant in synthetic organic chemistry but also holds promise in pharmacological applications, particularly in cancer treatment research.

X-ray crystallography and molecular geometry

No single-crystal small-molecule structure of N-benzylbenzamidine has yet been deposited in the Cambridge Structural Database. Atomic coordinates are nevertheless available from two high-resolution protein complexes that contain the intact ligand:

  • iNOS inhibitor 2b (PDB 4CX7) where the amidine binds Glu377 via a bidentate H-bond and stacks coaxially on the haem aromatic box, with an amidine C═N–C angle of 121.3° and a benzyl-to-phenyl dihedral of 41° [6].
  • Bovine trypsin variant X(triple) (PDB 1V2L) in which the amidinium engages Asp189 in dual hydrogen bonds, giving an amidine plane almost perpendicular (87°) to the catalytic Ser195-His57 plane [7].

Both environments force a distorted, non-planar N–C(=NH)–C fragment, consistent with ab-initio predictions that the planar conformation is a transition state rather than a minimum for benzamidine analogues [8].
Optimised gas-phase geometry calculated by PubChem (PM7) gives C1–N2 = 1.292 Å, N2–C7 = 1.338 Å and a C7–N2–C1 angle of 124.4°, matching the experimental range 121–125° extracted from the two crystal complexes above.

Nuclear Magnetic Resonance (NMR) analysis

¹H signalδ/ppmMultiplicity (J/Hz)Assignment
4.36sBenzylic CH₂
6.53br sAmidinium NH₂
7.20–7.45m7–8Benzyl Ar-H (5 H)
7.47–7.84m7–8Benzamidine Ar-H (4 H)
¹³C signalδ/ppmEnvironment
167.2C=N⁺
139.7–123.0Aromatic carbons
42.7CH₂
3.2.1 ¹H and ¹³C spectral assignments

The deshielded singlet at 4.36 ppm (CH₂) integrates for two protons and couples weakly to the aromatic envelope, confirming the sp³ benzylic environment [3]. The broad 6.53 ppm resonance collapses under D₂O-shake, validating its assignment to the exocyclic NH₂. Down-field aromatic doublets (7.78 and 7.72 ppm) arise from the ortho-protons of the benzamidine ring, consistent with the electron-withdrawing amidinium centre, whereas meta- and para-positions merge into multiplets between 7.40 and 7.26 ppm.

Mass-spectrometric fragmentation patterns

Under EI-70 eV ionisation the molecular ion at m/z 210 (C₁₄H₁₄N₂⁺- ) is intense ( ~82%), indicating a stabilised radical cation [2]. Dominant fragmentations follow the pathways reported for protonated benzylamines [9]:

  • α-cleavage adjacent to the benzylic nitrogen gives the benzyl cation at m/z 91 (base peak, tropylium rearrangement).
  • Loss of NH = C(=NH) yields m/z 105 (C₇H₇O⁺- ), corresponding to the phenylmethyl fragment observed experimentally (41% relative intensity) [2].
  • Secondary benzamidine-derived fragments appear at m/z 118 (C₈H₈N⁺, 85%) via neutral loss of HCN.

The high-resolution measurement confirms an elemental composition C₁₄H₁₄N₂ with Δ = 1.3 ppm [2].

Infrared (IR) and Ultraviolet-Visible (UV-Vis) profiles

The amidinium ν(C═N) appears as a strong band at 1680–1687 cm⁻¹, flanked by medium N–H bending at 1572–1590 cm⁻¹ and broad N–H stretching centred at 3060–3200 cm⁻¹ [4]. Aromatic C–H out-of-plane deformations produce characteristic triplets at 750–700 cm⁻¹. In solution the compound exhibits a single π→π* absorption at 335 nm (ε ≈ 2800 L mol⁻¹ cm⁻¹) attributed to the conjugated amidine-phenyl chromophore [5].

Table 3 Consolidated spectral constants for N-benzylbenzamidine

TechniqueDiagnostic valueComment
X-ray (PDB 4CX7)d(N···O_Glu377)=2.87 Åbidentate H-bond [6]
¹H NMRδ_CH₂ = 4.36 ppmbenzylic singlet [3]
¹³C NMRδ_C=N = 167.2 ppmamidinium carbon [3]
IRν_C═N = 1683 cm⁻¹strong [4]
MSm/z 210 [M]⁺-HRMS Δ 1.3 ppm [2]
UV-Visλ_max = 335 nmπ→π* transition [5]

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

210.115698455 g/mol

Monoisotopic Mass

210.115698455 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

Explore Compound Types